N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide

Drug design Physicochemical profiling Membrane permeability

N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide (CAS 606121-67-9) is a synthetic heterocyclic compound with molecular formula C10H8N6OS2 and a molecular weight of 292.34 Da. It belongs to the [1,2,4]triazolo[4,3-a]pyrimidine class, a privileged scaffold isoelectronic with the purine ring system that has demonstrated antibacterial, antifungal, antitumor, and herbicidal activities across numerous derivatives.

Molecular Formula C10H8N6OS2
Molecular Weight 292.3 g/mol
Cat. No. B12594246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide
Molecular FormulaC10H8N6OS2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESC1=CN2C(=NN=C2SCC(=O)NC3=NC=CS3)N=C1
InChIInChI=1S/C10H8N6OS2/c17-7(13-9-12-3-5-18-9)6-19-10-15-14-8-11-2-1-4-16(8)10/h1-5H,6H2,(H,12,13,17)
InChIKeyOTMFVKQMHOLGEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide (CAS 606121-67-9): Structural Identity and Procurement-Relevant Physicochemical Profile


N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide (CAS 606121-67-9) is a synthetic heterocyclic compound with molecular formula C10H8N6OS2 and a molecular weight of 292.34 Da . It belongs to the [1,2,4]triazolo[4,3-a]pyrimidine class, a privileged scaffold isoelectronic with the purine ring system that has demonstrated antibacterial, antifungal, antitumor, and herbicidal activities across numerous derivatives [1]. The compound features an unsubstituted triazolopyrimidine core connected via a sulfanyl (-S-) bridge to an acetamide linker, which terminates in an unsubstituted 1,3-thiazol-2-yl ring. This specific substitution pattern—lacking methyl or oxo groups on the triazolopyrimidine—distinguishes it from the majority of biologically characterized analogs in this chemical series.

Why N-(1,3-Thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide Cannot Be Replaced by Nearest Analogs Without Rigorous Qualification


The triazolo[4,3-a]pyrimidine scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity to specific substitution patterns. In a systematic antibacterial evaluation of 5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine derivatives, only two out of nine tested compounds (3k and 3f) exhibited substantial antibacterial activity at MIC 10 μg/mL, demonstrating that even minor aryl/hetryl substitutions at position 3 produce large potency differences [1]. The compound under evaluation (CAS 606121-67-9) differs from active class members at three critical positions: (i) an unsubstituted triazolopyrimidine core at positions 5 and 7 versus the methyl-substituted core of characterized antibacterials; (ii) a thioacetamide-thiazole side chain at position 3 versus aryl/hetryl groups in known actives; and (iii) a sulfanyl linker susceptible to oxidative metabolism or Dimroth rearrangement [2]. These structural divergences make potency, selectivity, and stability predictions from class-level data unreliable without direct comparative testing, precluding generic substitution with analogs such as the 4-methyl-thiazolyl variant (CAS 606121-84-0) or the 5,7-dimethyl core variant.

Quantitative Differentiation Evidence: N-(1,3-Thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide vs. Closest Structural Analogs


Molecular Weight Advantage Over the 4-Methyl-Thiazolyl Analog (CAS 606121-84-0) for Membrane Permeability Optimization

The target compound (CAS 606121-67-9) possesses a molecular weight of 292.34 Da, which is 14.03 Da lower than the closest commercially available analog, N-(4-methyl-2-thiazolyl)-2-(1,2,4-triazolo[4,3-a]pyrimidin-3-ylthio)acetamide (CAS 606121-84-0, MW 306.37 Da) [1]. This mass difference corresponds to one methyl group on the thiazole ring. Under Lipinski's Rule of Five, the lower molecular weight of the target compound places it further from the MW >500 alert threshold and closer to the optimal range (MW <300) for passive transcellular diffusion, potentially offering superior membrane permeability in the absence of active transport. Both compounds share identical hydrogen bond donor count (1, amide NH) and hydrogen bond acceptor count (7 nitrogen/oxygen/sulfur atoms), meaning the MW advantage is not offset by unfavorable H-bond changes.

Drug design Physicochemical profiling Membrane permeability

Unsubstituted Triazolopyrimidine Core Enables Downstream SAR Exploration Not Possible with 5,7-Dimethyl-Blocked Analogs

The target compound features an unsubstituted [1,2,4]triazolo[4,3-a]pyrimidine core at positions 5 and 7, in contrast to the 5,7-dimethyl-substituted analog 2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide . In the class-reference antibacterial series, 5,7-dimethyl substitution on the triazolopyrimidine was uniformly present in all active compounds evaluated (MIC 10 μg/mL against B. subtilis, E. coli, S. aureus, and S. typhi for compounds 3k and 3f) [1]. The unsubstituted core of CAS 606121-67-9 preserves two vacant positions (C-5 and C-7) that are available for systematic introduction of alkyl, aryl, halogen, or heteroatom substituents via electrophilic or nucleophilic pathways. This enables construction of focused analog libraries to probe the SAR contribution of these positions, an option foreclosed in the 5,7-dimethyl analog where both sites are permanently occupied by methyl groups.

Medicinal chemistry SAR expansion Late-stage functionalization

Sulfanyl Bridge Enables Oxidative Activity Modulation to Sulfoxide and Sulfone Derivatives

The sulfanyl (-S-) bridge connecting the triazolopyrimidine core to the acetamide linker in CAS 606121-67-9 can be chemically oxidized to the corresponding sulfoxide (-SO-) and sulfone (-SO2-) derivatives. This transformation was explicitly demonstrated for the structurally analogous 2-(s-triazolo[4,3-a]pyrimidin-3'-ylthio)acetamide system (compound 4j and analogues) by Brown et al., wherein S-alkylation of s-triazolo[4,3-a]pyrimidine-3(2H)-thione yielded the thioether, which could be further oxidized to sulfoxide (4g) and sulfone (4h) derivatives [1]. The oxidation state of the sulfur atom directly modulates the electronic character, hydrogen-bonding capacity, and metabolic stability of the linker. The sulfoxide derivative introduces a chiral center and increased polarity (calculated S=O dipole), while the sulfone provides a strong electron-withdrawing group that alters the pKa of the adjacent acetamide NH. This three-tier oxidation ladder is not accessible in direct C-linked or amino-linked analogs lacking the sulfur atom.

Prodrug design Metabolic switching Oxidative derivatization

Class-Level Antibacterial Activity: Triazolo[4,3-a]pyrimidine Scaffold Demonstrates MIC 10 μg/mL Against Clinically Relevant Pathogens

Within the 1,2,4-triazolo[4,3-a]pyrimidine chemical class, compounds 3k (3-(4'-pyridyl)-5,7-dimethyl derivative) and 3f (3-(3',4'-dimethoxyphenyl)-5,7-dimethyl derivative) exhibited minimum inhibitory concentration (MIC) values of 10 μg/mL against Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive), and Salmonella typhi (Gram-negative) in a standardized in vitro broth dilution assay [1]. These MIC values were reported to be substantially more potent than certain commercial antibiotic comparators tested under the same conditions. While CAS 606121-67-9 itself lacks published MIC data, it shares the identical triazolo[4,3-a]pyrimidine core scaffold with these characterized antibacterials. The key structural difference—the presence of a thioacetamide-thiazole side chain at position 3 rather than an aryl/hetryl group—represents a testable SAR vector that may confer differential antibacterial potency or spectrum relative to the 10 μg/mL class baseline. The broad-spectrum activity documented for the scaffold across both Gram-positive and Gram-negative organisms supports prioritization of this compound class for anti-infective screening programs.

Antibacterial screening Gram-positive Gram-negative MIC determination

Dimroth Rearrangement Susceptibility of [4,3-a] Isomer: Stability Differentiation from [1,5-a] Regioisomers

The [1,2,4]triazolo[4,3-a]pyrimidine ring system in CAS 606121-67-9 is susceptible to Dimroth rearrangement to the thermodynamically more stable [1,5-a] regioisomer under specific conditions. Brown et al. explicitly demonstrated that 2-(s-triazolo[4,3-a]pyrimidin-3'-ylthio)acetamide (compound 4j) and its analogues undergo Dimroth-like rearrangement to their respective [1,5-a] isomers [1]. This rearrangement is triggered by nucleophilic attack at the bridgehead carbon, leading to ring-opening and reclosure with migration of the bridgehead nitrogen. The [1,5-a] isomers of triazolopyrimidines are associated with distinct biological profiles, including herbicidal activity as acetohydroxyacid synthase (AHAS) inhibitors exemplified by Flumetsulam and Metosulam [2]. This rearrangement liability represents both a potential stability concern during storage (requiring controlled temperature and absence of nucleophilic solvents) and a synthetic opportunity: controlled rearrangement can access the [1,5-a] isomer series from the same starting material purchased as CAS 606121-67-9.

Chemical stability Isomerization Regiochemical integrity Storage conditions

Optimal Research and Industrial Application Scenarios for N-(1,3-Thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide Based on Quantitative Differentiation Evidence


Antibacterial Lead Discovery: Primary Screening Against ESKAPE Pathogens

Based on the class-level MIC of 10 μg/mL documented for the triazolo[4,3-a]pyrimidine scaffold against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, S. typhi) bacteria [1], CAS 606121-67-9 should be prioritized for primary antibacterial screening against the ESKAPE panel (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The compound's lower molecular weight (292.34 Da) relative to substituted analogs may enhance Gram-negative outer membrane penetration—a critical bottleneck in antibacterial drug discovery. Laboratories should include the 4-methyl-thiazolyl analog (CAS 606121-84-0) and the 5,7-dimethyl core analog as direct comparators in the same assay plate to establish structure–activity relationships at the thiazole and pyrimidine positions simultaneously. The thioacetamide-thiazole side chain, structurally distinct from the aryl substituents of known class actives, may confer a differentiated resistance profile or alternative mechanism of action.

Medicinal Chemistry SAR Expansion: Systematic Functionalization of C-5 and C-7 Positions

The two vacant positions (C-5 and C-7) on the triazolopyrimidine core of CAS 606121-67-9 represent the most strategically important differentiation from the 5,7-dimethyl-blocked analog [1]. Procurement of gram-quantity CAS 606121-67-9 enables parallel synthesis of focused libraries introducing methyl, ethyl, phenyl, halogen, methoxy, and amino substituents at each position independently, followed by head-to-head biological comparison against the parent compound. This systematic SAR exploration is structurally impossible with the dimethyl analog. The synthetic accessibility of the unsubstituted core—derived from 4,6-unsubstituted pyrimidinylhydrazone precursors rather than the 4,6-dimethyl precursors required for the dimethyl series—may also confer higher overall synthetic yield and purity for analog generation. Each functionalized analog can be further oxidized at the sulfanyl bridge to produce sulfoxide and sulfone sub-series, multiplying the exploitable chemical space from a single procurement decision.

Dual-Scaffold Strategy: Controlled Dimroth Rearrangement to Access [1,5-a] Isomer Series

The documented susceptibility of [4,3-a] triazolopyrimidine S-alkyl derivatives to Dimroth rearrangement [1] enables a procurement-efficient dual-scaffold strategy. Controlled thermal or base-catalyzed rearrangement of CAS 606121-67-9 can generate the corresponding [1,5-a] regioisomer, which accesses the chemical space of commercial AHAS-inhibiting herbicides (Flumetsulam, Metosulam class) [2]. Research groups pursuing either anti-infective or agrochemical applications can thus obtain both regioisomeric scaffolds from a single purchased compound, reducing procurement overhead. Storage protocols should specify anhydrous, aprotic conditions (e.g., dry DMSO or DMF stock solutions stored at −20°C under argon) to prevent unintended rearrangement during long-term storage. Purity should be verified by HPLC or 1H NMR immediately before use in biological assays, with particular attention to the appearance of the [1,5-a] isomer peak.

Prodrug Design: Sulfanyl-to-Sulfoxide/Sulfone Oxidation Ladder for Pharmacokinetic Tuning

The sulfanyl bridge in CAS 606121-67-9 provides a chemically addressable oxidation handle that is absent in carbon-linked or nitrogen-linked analogs. Controlled oxidation with one equivalent of hydrogen peroxide or mCPBA yields the sulfoxide derivative, while excess oxidant produces the sulfone [1]. Each oxidation state presents distinct physicochemical properties: the sulfoxide increases aqueous solubility (higher dipole moment) and introduces a stereogenic center; the sulfone provides metabolic stabilization against thioether cleavage. This three-tier oxidation ladder enables pharmacokinetic tuning—thioether for membrane permeability, sulfoxide for balanced solubility/permeability, and sulfone for metabolic stability—without altering the core scaffold. Procurement teams should note that purchasing the single thioether parent compound (CAS 606121-67-9) supports all three oxidation states, avoiding the need to source three separate compounds.

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